G8Mjj5egu5
Description
Compound 1046861-20-4, referred to here as G8Mjj5egu5 for continuity, is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural backbone consists of a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group. This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .
Properties
CAS No. |
75014-25-4 |
|---|---|
Molecular Formula |
C13H24N4O5S |
Molecular Weight |
348.42 g/mol |
IUPAC Name |
2-[[4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,5-thiadiazol-3-yl]-(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C13H24N4O5S/c1-13(2,3)14-6-9(19)8-22-12-11(15-23-16-12)17(4-5-18)7-10(20)21/h9,14,18-19H,4-8H2,1-3H3,(H,20,21)/t9-/m0/s1 |
InChI Key |
ZIGWYMBAWZVGQL-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N(CCO)CC(=O)O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N(CCO)CC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Physicochemical Properties:
- Log P (Octanol-Water Partition Coefficient): XLOGP3: 2.15 WLOGP: 0.78 MLOGP: 1.64 Indicates moderate lipophilicity, suitable for applications requiring membrane permeability .
- Solubility:
Comparison with Structurally Similar Compounds
G8Mjj5egu5 belongs to the aryl boronic acid family, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Below is a comparison with three structurally analogous boronic acids (Table 1), highlighting critical differences in substituents, properties, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Similarity Score | Log P (XLOGP3) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|---|---|---|---|
| This compound | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | Br, Cl, -B(OH)₂ | - | 2.15 | 0.24 | Pharmaceutical intermediates |
| (3-Bromo-5-chlorophenyl)boronic acid | 1072942-22-0 | C₆H₅BBrClO₂ | 235.27 | Br, Cl, -B(OH)₂ | 0.87 | 2.10 | 0.22 | Suzuki couplings, agrochemicals |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1256357-02-5 | C₆H₄BBrCl₂O₂ | 269.28 | Br, 2×Cl, -B(OH)₂ | 0.71 | 2.45 | 0.18 | Polymer synthesis |
| (2-Chloro-5-fluorophenyl)boronic acid | 872284-91-8 | C₆H₅BClFO₂ | 173.37 | Cl, F, -B(OH)₂ | 0.76 | 1.98 | 0.30 | Radiolabeling probes |
Key Findings:
Substituent Effects on Reactivity:
- The bromine and chlorine substituents in this compound enhance steric bulk and electron-withdrawing effects, improving stability in cross-coupling reactions compared to fluorine-substituted analogs .
- Dichloro derivatives (e.g., 1256357-02-5) exhibit higher Log P values (2.45), reducing aqueous solubility but increasing compatibility with organic solvents in polymer synthesis .
Bioavailability Trends:
- This compound and 872284-91-8 (fluorine-substituted) show high GI absorption, making them candidates for oral drug delivery. In contrast, dichloro derivatives (1256357-02-5) have lower solubility, limiting bioavailability .
Synthetic Utility:
- This compound's balanced Log P (2.15) and solubility (0.24 mg/mL) make it versatile for both aqueous and organic-phase reactions, whereas 1072942-22-0 (similarity score 0.87) is preferred for high-yield Suzuki couplings due to its optimized halogen positioning .
Research Implications and Limitations
- Structural-Activity Relationships (SAR):
Halogen placement significantly impacts reactivity and application. For instance, meta -substituted halogens (this compound) favor pharmaceutical intermediates, while ortho -substituted analogs (1256357-02-5) are better suited for rigid polymer backbones . - Limitations: Experimental data for some analogs (e.g., 1072942-22-0) are incomplete, particularly regarding enzymatic stability and toxicity profiles. Further studies are needed to validate computational predictions of BBB permeability .
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